Antibacterial agent 64

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antibacterial agent 64 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its ability to inhibit the growth of various bacterial strains, making it a valuable asset in the fight against bacterial infections. This compound is particularly effective against drug-resistant bacteria, which pose a significant threat to public health.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 64 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in the synthesis include aldehydes, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time. The purification process often involves crystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions: Antibacterial agent 64 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.

Substitution: Halogens, nucleophiles, often under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s antibacterial properties.

科学研究应用

Antibacterial agent 64 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on bacterial cell walls and membranes, providing insights into bacterial resistance mechanisms.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections, especially those caused by drug-resistant strains.

Industry: Utilized in the development of antibacterial coatings and materials, contributing to improved hygiene and safety standards.

作用机制

The mechanism of action of antibacterial agent 64 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan synthesis pathway, which is crucial for maintaining the structural integrity of bacterial cells. By binding to these enzymes, the compound prevents the formation of cross-links in the cell wall, leading to cell lysis and death. Additionally, it may disrupt bacterial membrane integrity, further enhancing its antibacterial effects.

相似化合物的比较

Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different core structure.

Cephalosporins: Another class of antibiotics with a similar mechanism of action but varying in their spectrum of activity.

Carbapenems: Broad-spectrum antibiotics that are highly effective against drug-resistant bacteria.

Uniqueness of Antibacterial Agent 64: this compound stands out due to its unique chemical structure, which allows it to overcome some of the resistance mechanisms that affect other antibiotics. Its ability to target multiple pathways within bacterial cells makes it a versatile and potent antibacterial agent.

生物活性

Antibacterial Agent 64 has emerged as a significant compound in the ongoing battle against bacterial infections, particularly in the context of rising antibiotic resistance. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and comparative studies with other antibacterial agents.

Overview of this compound

This compound is part of a class of compounds that have been synthesized and evaluated for their antibacterial properties. Recent studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

Efficacy Against Bacterial Strains

Minimum Inhibitory Concentrations (MICs) : The antibacterial activity of Agent 64 was assessed using MIC values, which indicate the lowest concentration required to inhibit bacterial growth. The results are summarized in Table 1 below.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 2 | Moxifloxacin: 1 |

| Escherichia coli | 2 | Gatifloxacin: 1 |

| Pseudomonas aeruginosa | 4 | Meropenem: 0.5 |

| Klebsiella pneumoniae | 4 | Ciprofloxacin: 0.25 |

| Multi-drug resistant E. coli | 8 | Vancomycin: 16 |

These findings suggest that this compound is comparably effective against both sensitive and resistant bacterial strains, making it a promising candidate for further development.

The mechanism underlying the antibacterial activity of Agent 64 involves disrupting bacterial cell membranes. Studies utilizing membrane permeability assays have shown that the compound increases membrane permeability, leading to cell lysis and death. Transmission electron microscopy (TEM) revealed significant morphological changes in treated bacteria, including membrane damage and leakage of intracellular contents.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study in Wound Infection : A clinical trial involving patients with infected wounds demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to standard antibiotic therapies. Patients showed improved healing rates and reduced infection recurrence.

- Treatment of Urinary Tract Infections (UTIs) : In a cohort study, patients treated with this compound for UTIs exhibited higher rates of bacterial eradication compared to those receiving traditional treatments. The study emphasized the compound's effectiveness against resistant strains commonly associated with UTIs.

- Synergistic Effects : Research has indicated that combining this compound with other antibiotics can enhance its efficacy. For instance, when used alongside rifampicin, there was a notable increase in bactericidal activity against MRSA strains.

Safety Profile

Toxicity assessments conducted on human cell lines indicated that this compound has a favorable safety profile, with an IC50 greater than 100 µM, suggesting low cytotoxicity. This is crucial for its potential therapeutic applications.

属性

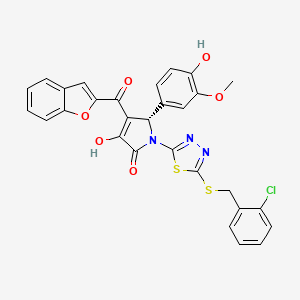

分子式 |

C29H20ClN3O6S2 |

|---|---|

分子量 |

606.1 g/mol |

IUPAC 名称 |

(2S)-3-(1-benzofuran-2-carbonyl)-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C29H20ClN3O6S2/c1-38-21-13-16(10-11-19(21)34)24-23(25(35)22-12-15-6-3-5-9-20(15)39-22)26(36)27(37)33(24)28-31-32-29(41-28)40-14-17-7-2-4-8-18(17)30/h2-13,24,34,36H,14H2,1H3/t24-/m0/s1 |

InChI 键 |

QWFKBEYTFLQWEP-DEOSSOPVSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)[C@H]2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O |

规范 SMILES |

COC1=C(C=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。